Salt Stoichiometry and Aqueous Solubility Differential
The target compound is supplied as the dihydrochloride salt (C₁₂H₁₇Cl₂N₃O, MW 290.19 g/mol) bearing two equivalents of HCl [1]. The most immediate comparator—2-(piperidin-4-ylmethoxy)isonicotinonitrile hydrochloride (CAS 1456513-95-3)—is the monohydrochloride salt (C₁₂H₁₆ClN₃O, MW 253.73 g/mol) bearing a single HCl equivalent. The dihydrochloride form is expected to exhibit substantially higher aqueous solubility than both the monohydrochloride and the free base (C₁₂H₁₅N₃O, MW 217.27 g/mol), based on the well-established principle that multi-charged salt forms enhance water solubility through greater ionization potential. While experimentally measured logP/logD or kinetic solubility data for this specific compound are absent from the peer-reviewed literature as of the search date, the stoichiometric difference is quantifiable: 2 HCl vs. 1 HCl vs. 0 HCl equivalents, with the dihydrochloride providing the highest theoretical polar surface area and hydrogen-bond donor count (3 HBD) [1].
Monohydrochloride: 1 HCl, MW 253.73, 2 HBD
Free base: 0 HCl, MW 217.27, 1 HBD
| Evidence Dimension | Salt stoichiometry and theoretical aqueous solubility |
|---|---|
| Target Compound Data | Dihydrochloride salt; 2 HCl equivalents; MW 290.19; 3 hydrogen bond donors; TPSA 57.9 Ų |
| Comparator Or Baseline | Monohydrochloride (CAS 1456513-95-3): 1 HCl equivalent; MW 253.73. Free base (C₁₂H₁₅N₃O): 0 HCl; MW 217.27 |
| Quantified Difference | 2 HCl vs. 1 HCl vs. 0 HCl equivalents; MW difference of +36.46 Da per HCl; 3 vs. 2 vs. 1 HBD count |
| Conditions | Computed molecular properties (PubChem 2.2, 2025.09.15 release); experimental solubility data not available in primary literature |
Why This Matters
The dihydrochloride form eliminates the need for in-situ salt formation or pH adjustment prior to aqueous biochemical assays, reducing workflow variability and enabling direct dissolution in assay-compatible buffers.
- [1] PubChem Compound Summary for CID 126854505. Computed Properties: Molecular Weight, Hydrogen Bond Donor Count, Topological Polar Surface Area. https://pubchem.ncbi.nlm.nih.gov/compound/126854505 (accessed 2026-05-04). View Source
